molecular formula C21H27N5 B2512824 N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine CAS No. 900276-25-7

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine

Cat. No. B2512824
CAS RN: 900276-25-7
M. Wt: 349.482
InChI Key: HARBGVJRGOLCBC-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C21H27N5 and its molecular weight is 349.482. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Research has demonstrated methods for synthesizing quinazoline derivatives, including those similar to the specified compound, by reacting quinoxaline with specific reagents to produce compounds with potential biological activities (Y. Azev et al., 2012). These methods offer insights into the chemical properties and potential applications of these compounds.
  • Another study highlighted the synthesis and crystal structure analysis of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones, revealing details about their molecular conformations and hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential interactions with biological targets (Silvia Cruz et al., 2006).

Pharmacological Potential

  • A significant study in the field of antimalarial drug discovery reported the synthesis and evaluation of various quinazoline-2,4-diamines, identifying compounds with high antimalarial activity. This research highlights the potential of quinazoline derivatives in developing new antimalarial agents (Yuki Mizukawa et al., 2021).
  • The antimicrobial and antifungal activities of new pyrazoline and pyrazole derivatives have been explored, suggesting that modifications to the quinazoline structure can yield compounds with significant biological activities (S. Y. Hassan, 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, can bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets for this compound.

Mode of Action

It can be inferred from the properties of similar indole derivatives that this compound likely interacts with its targets by binding to them, which could result in changes in their function .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The solubility of a compound in ethanol and benzene, as is the case with this compound , can influence its bioavailability. Solubility can affect absorption and distribution within the body, potentially enhancing the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with similar indole derivatives, it is plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.

properties

IUPAC Name

N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-15-19(16-9-5-4-6-10-16)21-23-18-12-8-7-11-17(18)20(26(21)24-15)22-13-14-25(2)3/h4-6,9-10,22H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBGVJRGOLCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324858
Record name N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

900276-25-7
Record name N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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